3'-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
3’-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a variety of functional groups, including a methoxy group, a trifluoromethyl group, and a biphenyl carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the coupling of the biphenyl carboxamide. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Group: This step often involves trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the biphenyl carboxamide, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carboxamide can produce the corresponding amine derivative.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyrrolidine and biphenyl derivatives.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide specificity by fitting into enzyme active sites or receptor binding pockets .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and methoxy groups but lacks the biphenyl carboxamide structure.
1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles: Contains the trifluoromethyl group but has a different core structure.
Uniqueness
The uniqueness of 3’-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1’-biphenyl]-4-carboxamide lies in its combination of functional groups, which confer specific chemical properties and potential biological activities that are not found in simpler analogs.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2/c1-32-21-4-2-3-18(13-21)16-5-7-17(8-6-16)23(31)29-20-11-12-30(15-20)22-10-9-19(14-28-22)24(25,26)27/h2-10,13-14,20H,11-12,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICWPPSCFSIJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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